molecular formula C28H31FN4O2 B2697051 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-cyclohexylacetamide CAS No. 1189437-92-0

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-cyclohexylacetamide

Katalognummer B2697051
CAS-Nummer: 1189437-92-0
Molekulargewicht: 474.58
InChI-Schlüssel: LLGRNQUURWXWOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-cyclohexylacetamide” is a complex organic molecule. It has a molecular formula of C30H29FN4O2 . The structure includes a pyrido[3,4-d]pyrimidin-3-yl group, a benzyl group, a 4-fluorophenyl group, and a cyclohexylacetamide group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several different functional groups. It includes a pyrido[3,4-d]pyrimidin-3-yl group, a benzyl group, a 4-fluorophenyl group, and a cyclohexylacetamide group . The exact 3D structure would need to be determined through techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a molar refractivity of 143.3±0.5 cm3, and a molar volume of 399.0±7.0 cm3 . It has 6 H-bond acceptors, 1 H-bond donor, and 6 freely rotating bonds . Its ACD/LogP is 5.30, indicating it is somewhat hydrophobic .

Wissenschaftliche Forschungsanwendungen

Pharmacological Effects and Applications

  • CERC-301 Pharmacodynamics and Pharmacokinetics : CERC-301, an NMDA receptor antagonist, has been characterized for its binding affinity and safety profile. It demonstrates efficacy in preclinical models with potential applications in treating major depressive disorder. The study provided a detailed pharmacokinetic profile, supporting its clinical development for therapeutic use (Garner et al., 2015).

  • Metabolism and Disposition of SB-649868 : SB-649868, an orexin receptor antagonist, was studied for its metabolism and excretion in humans. The research highlighted its potential for treating insomnia through detailed pharmacokinetic analysis, indicating the primary metabolic pathways and the role of specific enzymes in its biotransformation (Renzulli et al., 2011).

  • Clinical Study on Cefazedone Tolerance : Cefazedone underwent a clinical study to evaluate its tolerance in patients. The findings contribute to understanding its safety profile when administered intravenously, with observations on its effects on blood counts and renal function, highlighting its potential clinical applications (Züllich & Sack, 1979).

Metabolic Pathways and Pharmacokinetics

  • INCB018424 Pharmacokinetics : The metabolism, excretion, and pharmacokinetics of INCB018424, a JAK1/2 inhibitor, were explored in humans. This study is crucial for understanding the drug's pharmacokinetic behavior, offering insights into its therapeutic potential and dosage optimization for treating myelofibrosis (Shilling et al., 2010).

  • Exposure to Heterocyclic Amines : A study on the exposure to mutagenic heterocyclic amines from cooked foods provides insight into the metabolic activation and potential carcinogenic risk associated with dietary intake. This research is relevant for understanding the environmental and dietary factors influencing drug metabolism and potential interactions (Wakabayashi et al., 1993).

Zukünftige Richtungen

Given the antiviral and antiproliferative activities of similar compounds, this compound could be of interest for further study in medicinal chemistry. More research would be needed to fully understand its properties and potential applications.

Wirkmechanismus

Eigenschaften

IUPAC Name

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31FN4O2/c29-22-13-11-21(12-14-22)27-31-25-18-32(17-20-7-3-1-4-8-20)16-15-24(25)28(35)33(27)19-26(34)30-23-9-5-2-6-10-23/h1,3-4,7-8,11-14,23H,2,5-6,9-10,15-19H2,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGRNQUURWXWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C(=NC3=C(C2=O)CCN(C3)CC4=CC=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-cyclohexylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.